N-(4-carbamoylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

N-(4-Carbamoylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide (CAS: 1239955-00-0) is a synthetic small molecule belonging to the class of pyrazole-tethered sulfamoyl carboxamides. Its structure, confirmed by PubChem , features a pyrazole core with a carbamoylphenyl group and a p-tolylsulfamoyl substituent, a motif consistent with carbonic anhydrase (CA) inhibitor pharmacophores.

Molecular Formula C19H19N5O4S
Molecular Weight 413.45
CAS No. 1239955-00-0
Cat. No. B2388673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
CAS1239955-00-0
Molecular FormulaC19H19N5O4S
Molecular Weight413.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(=O)N)C
InChIInChI=1S/C19H19N5O4S/c1-11-3-7-15(8-4-11)24-29(27,28)19-16(12(2)22-23-19)18(26)21-14-9-5-13(6-10-14)17(20)25/h3-10,24H,1-2H3,(H2,20,25)(H,21,26)(H,22,23)
InChIKeyQOIJUYWGDATQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Carbamoylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide: A Pyrazole-Sulfamoyl Carboxamide for Carbonic Anhydrase Research


N-(4-Carbamoylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide (CAS: 1239955-00-0) is a synthetic small molecule belonging to the class of pyrazole-tethered sulfamoyl carboxamides. Its structure, confirmed by PubChem [1], features a pyrazole core with a carbamoylphenyl group and a p-tolylsulfamoyl substituent, a motif consistent with carbonic anhydrase (CA) inhibitor pharmacophores. While structurally related to compounds investigated for human and mycobacterial CA inhibition, a direct peer-reviewed characterization of this specific compound's biological activity is currently absent from public databases. Due to this data gap, prospective users must independently validate its biochemical profile against chosen references rather than relying on class-level assumptions.

Procurement Risk for N-(4-Carbamoylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide Analog Substitution


The class of pyrazole-sulfamoyl carboxamides exhibits extreme isoform-selectivity profiles driven by subtle peripheral modifications, as demonstrated in structurally analogous series [1]. In such series, a change from a 3-aminobenzene sulfonamide to a 4-aminobenzene sulfonamide moiety reversed selectivity between human CA isoforms and mycobacterial CAs [1]. Consequently, substituting the N-(p-tolyl)sulfamoyl group of the target compound, its specific 4-carbamoylphenyl moiety, or the 3-methyl pyrazole substitution pattern with even closely related analogs could result in a functionally distinct pharmacological or inhibitory phenotype. Without explicit, public comparative data for this compound, the risk of silent functional divergence upon substitution is high, necessitating a controlled procurement strategy.

Direct Evidence for Selection of N-(4-Carbamoylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide


Validated Application Scenarios for N-(4-Carbamoylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide


Exploratory Carbonic Anhydrase Isoform Profiling

Given the established activity of structurally analogous compounds against human (hCA I, II, IX, XII) and mycobacterial (mtCA 1-3) carbonic anhydrases [1], this compound is suitable for inclusion in exploratory, head-to-head screening panels designed to map its specific isoform selectivity. Users must compare its performance to reference standards like acetazolamide (AAZ) in each assay to generate the proprietary selectivity data missing from the public domain.

Structure-Activity Relationship (SAR) Anchor Point

This compound can serve as a key anchor point in an expanded SAR study focusing on the p-tolylsulfamoyl group. Its procurement is justified for direct comparison against analogs with cyclohexyl, phenyl, or halogen-substituted phenyl sulfamoyl groups to quantify the contribution of the methyl substituent and the carbamoylphenyl motif to target binding and functional activity, as contextually defined in previous pyrazole-sulfonamide literature [1].

Physicochemical Comparator in Drug Discovery Programs

With computed, publicly available properties including a molecular weight of 413.5 g/mol, 4 H-bond donors, 6 H-bond acceptors, and an XLogP3-AA of 1.5 [2], this compound can be procured as a physicochemical comparator to benchmark the property profiles of novel derivatives. Its selection over analogs with higher lipophilicity or different H-bonding capacity would be based on these well-defined parameters, ensuring experimental consistency in pharmacokinetic or solubility screens.

Quote Request

Request a Quote for N-(4-carbamoylphenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.